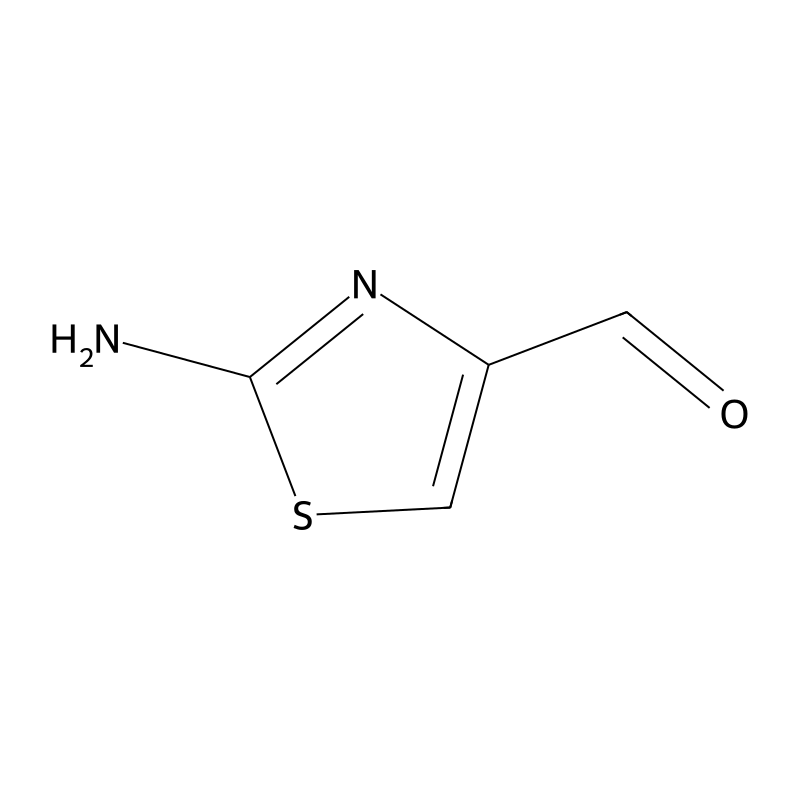2-Aminothiazole-4-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Heterocyclic Scaffolding: 2-Aminothiazole-4-carbaldehyde contains a thiazole ring, a common heterocyclic scaffold found in many biologically active molecules. Researchers might investigate its potential as a starting material for the synthesis of novel pharmaceuticals or other functional molecules [].
- Derivatization and Functionalization: The presence of the aldehyde group (carbaldehyde) and amine group allows for various chemical transformations. Scientists could explore derivatizing 2-Aminothiazole-4-carbaldehyde to introduce new functionalities, potentially leading to compounds with interesting properties [].
- Medicinal Chemistry: The combination of the amine and aldehyde functional groups suggests potential for applications in medicinal chemistry. Researchers might investigate the molecule's interaction with biological targets or its role in cellular processes [].
2-Aminothiazole-4-carbaldehyde is a heterocyclic organic compound characterized by the presence of both an aminothiazole ring and an aldehyde functional group. Its molecular formula is and it has a CAS number of 126456-06-2. This compound serves as a versatile building block in organic synthesis, particularly due to its multiple reactive sites, which make it valuable in medicinal chemistry for the development of new drugs and therapeutic agents . The compound's structure allows for various modifications, enhancing its utility in synthesizing pharmacologically active molecules.
The biological activity of 2-Aminothiazole-4-carbaldehyde has been explored in several studies. It exhibits moderate to significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent . Additionally, derivatives of this compound have shown potential as inhibitors of metallo-beta-lactamases, which are enzymes responsible for antibiotic resistance. This suggests that 2-Aminothiazole-4-carbaldehyde could play a crucial role in addressing challenges related to drug-resistant pathogens .
Various synthetic methods have been developed for the preparation of 2-Aminothiazole-4-carbaldehyde. One common approach involves the reaction of thiourea with appropriate carbonyl compounds under acidic or basic conditions. For example, the synthesis may begin with ethyl bromopyruvate and thiourea in ethanol, followed by further modifications to yield the desired aldehyde . Another method includes the condensation of 2-aminothiazole-4-carboxylic acid derivatives with suitable aldehydes or ketones.
The applications of 2-Aminothiazole-4-carbaldehyde are diverse, particularly in medicinal chemistry and pharmaceuticals. It serves as an important intermediate for synthesizing various biologically active compounds, including potential drugs targeting bacterial infections and other diseases. Furthermore, due to its structural features, it is used in designing ligands for biological targets and in developing novel therapeutic agents .
Interaction studies involving 2-Aminothiazole-4-carbaldehyde have focused on its binding affinity with various biological targets. For instance, molecular docking studies have indicated that certain derivatives exhibit strong binding affinities towards enzymes like UDP-N-acetylmuramate/L-alanine ligase, suggesting their potential as enzyme inhibitors . These studies are crucial for understanding how modifications to the compound can enhance its biological activity and selectivity.
Several compounds share structural similarities with 2-Aminothiazole-4-carbaldehyde. These include:
- 2-Aminothiazole: Lacks the aldehyde group but retains the aminothiazole structure.
- Thiazole: A simpler structure without the amino or aldehyde functional groups.
- Aminothiazole derivatives: Such as 2-amino-4-thiazolylbenzamide which possess varying substituents on the thiazole ring.
Comparison TableCompound Name Structure Features Biological Activity 2-Aminothiazole Amino group on thiazole Moderate antibacterial properties 2-Aminothiazole-4-carbaldehyde Amino group + aldehyde Antibacterial and antifungal Thiazole Basic thiazole structure Limited biological activity 2-Amino-4-thiazolylbenzamide Substituted thiazole Potentially higher activity
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Amino group on thiazole | Moderate antibacterial properties |
| 2-Aminothiazole-4-carbaldehyde | Amino group + aldehyde | Antibacterial and antifungal |
| Thiazole | Basic thiazole structure | Limited biological activity |
| 2-Amino-4-thiazolylbenzamide | Substituted thiazole | Potentially higher activity |
The uniqueness of 2-Aminothiazole-4-carbaldehyde lies in its dual functionality as both an aminothiazole and an aldehyde, allowing it to engage in a wider range of








